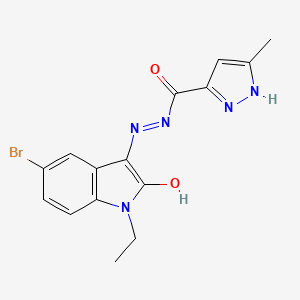![molecular formula C23H30N2O5 B6136404 N-(2,4-dimethoxybenzyl)-3-[1-(3-methyl-2-furoyl)-3-piperidinyl]propanamide](/img/structure/B6136404.png)
N-(2,4-dimethoxybenzyl)-3-[1-(3-methyl-2-furoyl)-3-piperidinyl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-dimethoxybenzyl)-3-[1-(3-methyl-2-furoyl)-3-piperidinyl]propanamide, also known as TAK-659, is a small molecule inhibitor that has shown potential in the treatment of various types of cancer.
Mécanisme D'action
N-(2,4-dimethoxybenzyl)-3-[1-(3-methyl-2-furoyl)-3-piperidinyl]propanamide inhibits the activity of Bruton's tyrosine kinase (BTK), a key enzyme that is involved in the signaling pathways of B-cell receptors. By inhibiting BTK, N-(2,4-dimethoxybenzyl)-3-[1-(3-methyl-2-furoyl)-3-piperidinyl]propanamide disrupts the survival and proliferation of cancer cells, leading to their death. N-(2,4-dimethoxybenzyl)-3-[1-(3-methyl-2-furoyl)-3-piperidinyl]propanamide has also been shown to inhibit other kinases, such as AKT and ERK, which are involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects
N-(2,4-dimethoxybenzyl)-3-[1-(3-methyl-2-furoyl)-3-piperidinyl]propanamide has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit cell cycle progression, and suppress the production of cytokines and chemokines that promote cancer growth. In preclinical studies, N-(2,4-dimethoxybenzyl)-3-[1-(3-methyl-2-furoyl)-3-piperidinyl]propanamide has also shown to have a good safety profile, with no significant toxicity observed in normal cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-(2,4-dimethoxybenzyl)-3-[1-(3-methyl-2-furoyl)-3-piperidinyl]propanamide is its high selectivity for BTK, which reduces the risk of off-target effects. N-(2,4-dimethoxybenzyl)-3-[1-(3-methyl-2-furoyl)-3-piperidinyl]propanamide has also shown to have good pharmacokinetic properties, with high oral bioavailability and a long half-life. However, one of the limitations of N-(2,4-dimethoxybenzyl)-3-[1-(3-methyl-2-furoyl)-3-piperidinyl]propanamide is its low solubility, which can affect its efficacy in vivo.
Orientations Futures
Several future directions for the development of N-(2,4-dimethoxybenzyl)-3-[1-(3-methyl-2-furoyl)-3-piperidinyl]propanamide have been proposed, including the investigation of its efficacy in combination with other anti-cancer drugs, the exploration of its potential in the treatment of other types of cancer, and the development of new formulations to improve its solubility and bioavailability. Additionally, further studies are needed to elucidate the mechanism of action of N-(2,4-dimethoxybenzyl)-3-[1-(3-methyl-2-furoyl)-3-piperidinyl]propanamide and its potential side effects in humans.
Conclusion
N-(2,4-dimethoxybenzyl)-3-[1-(3-methyl-2-furoyl)-3-piperidinyl]propanamide is a promising anti-cancer drug that has shown potential in the treatment of various types of cancer. Its high selectivity for BTK and good safety profile make it an attractive candidate for further development. However, more research is needed to fully understand its mechanism of action and potential side effects in humans.
Méthodes De Synthèse
The synthesis of N-(2,4-dimethoxybenzyl)-3-[1-(3-methyl-2-furoyl)-3-piperidinyl]propanamide involves several steps, including the reaction of 2,4-dimethoxybenzylamine with 3-(3-methyl-2-furoyl)propionic acid, followed by the conversion of the resulting amide to the corresponding acid chloride, and finally, the reaction with piperidine. The synthesis of N-(2,4-dimethoxybenzyl)-3-[1-(3-methyl-2-furoyl)-3-piperidinyl]propanamide has been reported in several research articles and is considered to be a reliable method.
Applications De Recherche Scientifique
N-(2,4-dimethoxybenzyl)-3-[1-(3-methyl-2-furoyl)-3-piperidinyl]propanamide has been extensively studied for its potential as an anti-cancer drug. It has been shown to inhibit the growth of various cancer cell lines, including B-cell lymphoma, multiple myeloma, and acute myeloid leukemia. N-(2,4-dimethoxybenzyl)-3-[1-(3-methyl-2-furoyl)-3-piperidinyl]propanamide has also been found to enhance the efficacy of other anti-cancer drugs, such as ibrutinib and venetoclax.
Propriétés
IUPAC Name |
N-[(2,4-dimethoxyphenyl)methyl]-3-[1-(3-methylfuran-2-carbonyl)piperidin-3-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O5/c1-16-10-12-30-22(16)23(27)25-11-4-5-17(15-25)6-9-21(26)24-14-18-7-8-19(28-2)13-20(18)29-3/h7-8,10,12-13,17H,4-6,9,11,14-15H2,1-3H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRCBWJMVENBKSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC=C1)C(=O)N2CCCC(C2)CCC(=O)NCC3=C(C=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethoxybenzyl)-3-[1-(3-methyl-2-furoyl)-3-piperidinyl]propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-chlorophenyl)-3,5-dimethyl-7-(1-piperidinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B6136321.png)
![ethyl 4-{1-[3-(trifluoromethyl)benzyl]-3-piperidinyl}-1-piperazinecarboxylate](/img/structure/B6136325.png)
![N-(4-fluorophenyl)-1-{2-[(4-fluorophenyl)amino]-1-methyl-2-oxoethyl}-1H-pyrazole-3-carboxamide](/img/structure/B6136340.png)
![3-[2-(4-morpholinyl)-2-oxoethyl]-4-(3-phenoxybenzyl)-2-piperazinone](/img/structure/B6136349.png)
![6-oxo-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-(2-pyridinylmethyl)-3-piperidinecarboxamide](/img/structure/B6136353.png)
![N-[4-(dimethylamino)phenyl]-4-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)benzamide](/img/structure/B6136369.png)
![N-(4-fluorophenyl)-2-[4-(mesitylsulfonyl)piperazin-1-yl]acetamide](/img/structure/B6136373.png)
![N-(2,5-difluorophenyl)-3-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)propanamide](/img/structure/B6136380.png)
![2-({[(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B6136382.png)

![(2,2-dimethyltetrahydro-2H-pyran-4-yl){[8-methyl-2-(4-morpholinylcarbonyl)imidazo[1,2-a]pyridin-3-yl]methyl}amine](/img/structure/B6136397.png)
![2-(5-methoxy-2-furoyl)-7-(3-pyridinylmethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6136403.png)
![3-methyl-4-(4-propoxyphenyl)-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one](/img/structure/B6136413.png)
![N-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B6136419.png)